HDAC10-IN-2 hydrochloride

HDAC10 Enzymatic assay Potency

HDAC10-IN-2 hydrochloride (compound 10c) is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb zinc-dependent enzyme with established roles in polyamine catabolism and autophagy regulation. It demonstrates an enzymatic IC₅₀ of 20 ± 2 nM against human HDAC10 and modulates autophagy in aggressive FLT3-ITD positive acute myeloid leukemia (AML) cells.

Molecular Formula C19H23ClN2O2
Molecular Weight 346.8 g/mol
Cat. No. B10856978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC10-IN-2 hydrochloride
Molecular FormulaC19H23ClN2O2
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESC1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+;
InChIKeyDZIBQQUCYKFHSE-HRNDJLQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC10-IN-2 Hydrochloride: A Highly Selective HDAC10 Inhibitor for Targeted Autophagy and Leukemia Research


HDAC10-IN-2 hydrochloride (compound 10c) is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb zinc-dependent enzyme with established roles in polyamine catabolism and autophagy regulation [1]. It demonstrates an enzymatic IC₅₀ of 20 ± 2 nM against human HDAC10 and modulates autophagy in aggressive FLT3-ITD positive acute myeloid leukemia (AML) cells [1][2]. This compound features a piperidine-4-acrylhydroxamate core designed to engage the acidic gatekeeper residue Glu274 in the HDAC10 active site, as validated by X-ray crystallography [1].

Why Pan-HDAC or HDAC6 Inhibitors Cannot Replace HDAC10-IN-2 Hydrochloride in FLT3-ITD AML and Autophagy Studies


Substituting HDAC10-IN-2 hydrochloride with a pan-HDAC inhibitor (e.g., SAHA) or an HDAC6-targeted agent (e.g., Tubastatin A) compromises experimental interpretation due to profound differences in target selectivity and downstream biological outcomes [1][2]. SAHA potently inhibits class I HDACs and HDAC6, which induces broad histone hyperacetylation and cellular toxicity—effects that are absent with HDAC10-IN-2 hydrochloride [1]. Tubastatin A, despite its reported HDAC6 potency, exhibits significant off-target binding to HDAC10 (pKdapp = 7.5 for HDAC10 vs. 5.0 for HDAC6) [2]. In contrast, HDAC10-IN-2 hydrochloride provides a clean pharmacological window: it shows high specificity over HDAC6, no significant impact on class I HDACs in cellular assays, and is non-toxic to normal human kidney cells [3].

Quantitative Comparative Evidence Supporting HDAC10-IN-2 Hydrochloride Procurement


Superior HDAC10 Inhibitory Potency Versus SAHA (Vorinostat)

HDAC10-IN-2 hydrochloride inhibits HDAC10 with an IC₅₀ of 20 ± 2 nM, representing an approximately 1450-fold improvement in potency compared to the pan-HDAC inhibitor SAHA, which exhibits an IC₅₀ of 29 μM (0.029 µM) against HDAC10 [1][2]. SAHA potently inhibits class I HDACs and HDAC6 with IC₅₀ values in the low nanomolar range (e.g., HDAC1 IC₅₀ = 61 nM; HDAC6 IC₅₀ = 9 nM), making it unsuitable for HDAC10-specific investigations [2].

HDAC10 Enzymatic assay Potency

Enhanced HDAC10 Selectivity Over HDAC6 Relative to Tubastatin A

HDAC10-IN-2 hydrochloride demonstrates a 185-fold selectivity for HDAC10 over HDAC6, with an IC₅₀ of 3700 ± 450 nM for HDAC6 [1]. In contrast, Tubastatin A exhibits a paradoxical preference for HDAC10 over HDAC6, with an HDAC10 pKdapp of 7.5 (approx. 31.6 nM) compared to an HDAC6 pKdapp of 5.0 (10 µM) [2], and a reported HDAC10 IC₅₀ of 220 nM [3]. This lack of clear selectivity in Tubastatin A limits its utility as a definitive HDAC10 probe.

HDAC10 HDAC6 Selectivity

Higher Potency for HDAC10 Compared to DKFZ-748

HDAC10-IN-2 hydrochloride inhibits HDAC10 with an IC₅₀ of 20 ± 2 nM, which is marginally more potent than DKFZ-748 (cellular IC₅₀ ≈ 22 nM; pIC₅₀ = 7.66) [1][2]. While both compounds are highly selective, the slight potency edge of HDAC10-IN-2 may be advantageous in assays requiring maximal target engagement at lower concentrations.

HDAC10 Potency Chemical Probe

Markedly Improved HDAC10 Selectivity Versus TH34

HDAC10-IN-2 hydrochloride exhibits a 385-fold greater potency for HDAC10 (IC₅₀ = 20 nM) compared to the dual HDAC6/8/10 inhibitor TH34, which inhibits HDAC10 with an IC₅₀ of 7.7 µM [1]. TH34 shows limited selectivity among HDAC6 (4.6 µM) and HDAC8 (1.9 µM), whereas HDAC10-IN-2 demonstrates high specificity over these isoforms .

HDAC10 Selectivity NanoBRET

Cellular Target Engagement Specificity: No Impact on Class I HDACs or Tubulin Acetylation

In FLT3-ITD positive AML cells, HDAC10-IN-2 hydrochloride (10c) did not increase histone H3 hyperacetylation (a class I HDAC substrate marker) or α-tubulin acetylation (an HDAC6 substrate marker), confirming cellular selectivity for HDAC10 [1]. This contrasts with pan-HDAC inhibitors like SAHA, which broadly induce histone hyperacetylation [2].

Cellular Specificity Western Blot Biomarker

Non-Toxicity to Normal Human Kidney Cells

HDAC10-IN-2 hydrochloride (10c) did not induce toxicity in normal human kidney cells at concentrations effective for HDAC10 inhibition, whereas cytotoxic chemotherapeutic agents and pan-HDAC inhibitors often exhibit dose-limiting toxicity in non-malignant cells [1].

Cytotoxicity Selectivity Safety

Recommended Research and Industrial Applications for HDAC10-IN-2 Hydrochloride


Investigating HDAC10-Mediated Autophagy in FLT3-ITD Positive AML

Use HDAC10-IN-2 hydrochloride to dissect the role of HDAC10 in autophagy regulation. The compound modulates autolysosome formation in FLT3-ITD positive AML cells without affecting histone or tubulin acetylation, providing a clean system to study HDAC10-specific pathways [1].

Probing Polyamine Catabolism and N8-Acetylspermidine Signaling

Employ HDAC10-IN-2 hydrochloride to investigate HDAC10's role as a polyamine deacetylase. Its structural design targets the acidic gatekeeper residue Glu274, enabling precise interrogation of polyamine substrate interactions [1].

Orthogonal Validation of HDAC10-Dependent Phenotypes

Use HDAC10-IN-2 hydrochloride alongside DKFZ-748 or genetic knockdown to validate HDAC10-specific phenotypes. Its distinct chemotype and comparable potency offer a robust orthogonal approach for target deconvolution studies [2].

Screening for Synthetic Lethal Interactions in HDAC10-Dependent Cancers

Incorporate HDAC10-IN-2 hydrochloride into high-throughput screens to identify synthetic lethal partners in cancers with elevated HDAC10 expression, leveraging its favorable selectivity and non-toxicity in normal cells [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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